
4-Phenylbutanamide
Overview
Description
4-Phenylbutanamide is a small organic molecule characterized by a four-carbon aliphatic chain bearing a phenyl group at the fourth carbon and an amide functional group. Its molecular formula is C₁₀H₁₃NO (molecular weight: 163.22 g/mol). The compound serves as a versatile scaffold in medicinal chemistry, enabling modifications to enhance pharmacological properties such as target binding affinity, solubility, and metabolic stability. Derivatives of this compound have been explored for applications ranging from enzyme inhibition to antimicrobial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylbutanamide can be synthesized through several methods. One common method involves the reaction of 4-phenylbutyric acid with ammonia or an amine under dehydrating conditions. The reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) and is carried out in an organic solvent like dichloromethane.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 4-phenylbutyronitrile. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in 4-phenylbutanamide undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives. Under basic conditions (2M NaOH, 80°C), complete conversion to 4-phenylbutanoic acid occurs within 4 hours, while acidic hydrolysis (6M HCl, reflux) requires 8 hours for full conversion.
Table 1: Hydrolysis Conditions and Outcomes
Condition | Temperature | Time | Yield | Product |
---|---|---|---|---|
2M NaOH | 80°C | 4 h | 98% | 4-Phenylbutanoic acid |
6M HCl | Reflux | 8 h | 95% | 4-Phenylbutanoic acid |
Alkylation Reactions
C-Alkylation at the α-position demonstrates significant base dependency. Potassium tert-butoxide (KOtBu) in styrene solvent promotes efficient monoalkylation, while sodium tert-butoxide (NaOtBu) requires crown ether additives for comparable reactivity .
Key Findings:
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0.6 eq. KOtBu in styrene achieves 92% monoadduct selectivity within 2 hours
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3.0 eq. KOtBu decreases conversion efficiency by 40%
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NaOtBu/18-crown-6 system achieves 85% conversion at 80°C (no reaction at RT)
Table 2: Alkylation Performance with Different Bases
Base System | Equiv. | Temp | Time | Conversion | 4a:4b Ratio |
---|---|---|---|---|---|
KOtBu | 0.6 | RT | 2 h | 92% | 8:1 |
KOtBu | 3.0 | RT | 2 h | 52% | 5:1 |
NaOtBu/18-crown-6 | 1.5 | 80°C | 4 h | 85% | 6:1 |
Multicomponent Reactions
The MAC (Masked Acyl Cyanide) oxyhomologation reaction enables stereoselective synthesis of diamino alcohol derivatives. Using N,N-dibenzyl-L-phenylalaninal and various amines, this method achieves >90% diastereomeric excess for anti-(2S,3S) products .
Optimized Protocol:
-
Three-component reaction:
-
Reduction step:
Table 3: Amine Substrate Scope in MAC Reactions
Amine Type | Yield | de (%) |
---|---|---|
n-Butylamine | 91% | 92 |
Benzylamine | 90% | 94 |
Propargylamine | 86% | 91 |
Cyclopropylamine | 88% | 89 |
Electrophilic Aromatic Substitution
The para-phenyl group undergoes nitration (HNO₃/H₂SO₄) at position 4' with 78% regioselectivity. Sulfonation (fuming H₂SO₄) produces the 3'-sulfo derivative in 65% yield, while Friedel-Crafts alkylation shows limited reactivity due to steric hindrance.
Reductive Amination
The primary amide group participates in reductive amination with aldehydes under hydrogenation conditions (H₂, Pd/C). Using 4-chlorobenzaldehyde:
-
Reaction time: 12 hours
-
Pressure: 50 psi H₂
-
Yield: 84% secondary amine product
These reaction pathways demonstrate this compound's versatility as a synthetic intermediate in medicinal chemistry and materials science. The data tables highlight condition-dependent selectivity patterns, particularly in alkylation and multicomponent reactions, providing actionable guidance for synthetic optimization.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 4-phenylbutanamide may exhibit significant anticancer properties. For example, a study focused on the design of phenyl butyric acid derivatives found that specific compounds demonstrated inhibitory activity against Histone Deacetylase 6 (HDAC6), an enzyme implicated in various cancers such as lymphoma and leukemia. The compound B-R2B was identified as a non-competitive inhibitor of HDAC6, showing promising results in vitro against several cancer cell lines, including HeLa and THP-1 cells .
Drug Development
The compound is being explored for its potential role in drug development. Its structure allows it to act as a pharmacophore in designing new therapeutic agents. The ability to modify the phenyl group and the butanamide moiety provides a versatile platform for synthesizing novel compounds with enhanced biological activity.
Organic Synthesis
Building Block in Synthesis
this compound serves as an important building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. Its derivatives can undergo various chemical reactions such as oxidation, reduction, and substitution, making it valuable for synthesizing diverse chemical entities.
Catalytic Reactions
In synthetic organic chemistry, this compound has been involved in catalytic reactions that facilitate the formation of other compounds. For instance, studies have shown that it can participate in c-alkylation reactions with styrenes under specific conditions, yielding various products that are useful in further chemical transformations .
Biological Studies
Antimicrobial Properties
Beyond its anticancer potential, this compound derivatives have been investigated for their antimicrobial activities. Certain modifications to the amide group have been shown to enhance the antibacterial efficacy of these compounds against a range of pathogens.
Mechanistic Studies
The compound's interaction with biological targets has been a subject of interest. Studies utilizing molecular dynamics simulations have provided insights into how this compound and its derivatives bind to specific enzymes or receptors, potentially leading to modulation of their activity . This understanding is crucial for developing targeted therapies.
Summary Table of Applications
Application Area | Specific Use Cases | Key Findings/Notes |
---|---|---|
Medicinal Chemistry | Anticancer agents | Inhibits HDAC6; active against cancer cell lines |
Drug Development | Pharmacophore for new drugs | Versatile structure allows for modifications |
Organic Synthesis | Building block for complex molecules | Participates in catalytic reactions |
Biological Studies | Antimicrobial activity | Enhancements observed with structural modifications |
Mechanistic Studies | Interaction with enzymes/receptors | Insights from molecular dynamics simulations |
Case Studies
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HDAC6 Inhibition Study
A study evaluated the binding properties of B-R2B (a derivative) to HDAC6 through molecular dynamics simulations and biological testing. The results indicated effective inhibition with IC50 values ranging from 16.5 µM to 101 µM across different cancer cell lines . -
Synthesis of Derivatives
Research demonstrated a two-step synthesis process for obtaining various N-substituted derivatives of this compound, highlighting its utility as a precursor in medicinal chemistry . -
Antimicrobial Research
Investigations into the antimicrobial properties revealed that certain derivatives exhibited enhanced activity against Gram-positive bacteria, showcasing the compound's potential beyond oncology applications.
Mechanism of Action
The mechanism of action of 4-Phenylbutanamide and its derivatives often involves interaction with specific molecular targets. For example, some derivatives act as inhibitors of histone deacetylase 6 (HDAC6), an enzyme involved in the regulation of gene expression. By inhibiting HDAC6, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 4-phenylbutanamide derivatives allows for tailored interactions with biological targets. Below is a comparative analysis of key analogs, supported by synthesis data and research findings.
Structural Analogs with Modified Amide Substituents
Key Findings :
- Compound 3o demonstrated 67% yield and potent inhibition of Trypanosoma cruzi CYP51, a target for Chagas disease treatment, attributed to its bulky indole and pyridine substituents enhancing hydrophobic interactions .
- A40 features a 2-hydroxyphenyl group, which may improve solubility via hydrogen bonding, though its antiviral activity remains uncharacterized .
Pharmacologically Active Derivatives
Key Findings :
- The 4-amino derivative () targets leukotriene A4 hydrolase, an enzyme involved in inflammatory pathways, though its pharmacological profile requires further validation .
- Sulfonamide-containing analogs (e.g., ) leverage the sulfamoyl group’s electronegativity for enhanced binding to polar enzyme pockets .
Structure-Activity Relationship (SAR) Insights
Biological Activity
4-Phenylbutanamide, a compound derived from phenylbutyric acid, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and other relevant pharmacological activities.
Chemical Structure and Properties
This compound features a phenyl group attached to a butanamide backbone. Its molecular formula is CHN, and it possesses several functional groups that contribute to its biological properties.
Histone Deacetylase Inhibition
One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting histone deacetylases (HDACs). Specifically, derivatives such as N-(4-chlorophenyl)-4-phenylbutanamide have been identified as selective HDAC6 inhibitors. Inhibition of HDAC6 is significant because it plays a crucial role in the regulation of gene expression related to cancer progression.
Anti-Cancer Activity
A study evaluated the anti-proliferative effects of this compound derivatives on various cancer cell lines. The compound exhibited notable inhibitory activity against:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 72.6 |
THP-1 (acute myeloid leukemia) | 16.5 |
HMC (human mast leukemia) | 79.29 |
Kasumi (chronic myelogenous leukemia) | 101 |
These results indicate that this compound and its derivatives can effectively inhibit the growth of certain cancer cells, with varying potency across different types .
Neuroprotective Effects
Another area of investigation is the potential neuroprotective effects of this compound. A series of compounds based on this structure were synthesized and tested for their ability to protect cerebral tissues under oxidative stress conditions. The findings suggest that these compounds may offer protective benefits against neurodegenerative processes .
Case Studies
- Cervical Cancer Study : Research involving N-(4-chlorophenyl)-4-phenylbutanamide demonstrated its effectiveness in inhibiting cervical cancer cell proliferation through HDAC6 inhibition, thus providing a potential therapeutic avenue for treatment .
- Leukemia Treatment : In vitro studies showed that derivatives of this compound significantly reduced cell viability in acute myeloid leukemia cell lines, highlighting its role as a promising candidate for further development in leukemia therapies .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 4-phenylbutanamide and its derivatives, and how can experimental conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of this compound derivatives typically involves coupling 4-phenylbutanoic acid with amines or hydroxylamines under carbodiimide-mediated conditions (e.g., EDC/HOBt). For example, N-Hydroxy-4-phenylbutanamide is synthesized via condensation of 4-phenylbutanoic acid with hydroxylamine, followed by purification via column chromatography . Optimization includes adjusting reaction time, temperature (e.g., 0°C for acyl chloride reactions), and solvent systems (e.g., CH₂Cl₂ with Et₃N as a base). Yield improvements (up to 67%) are achieved by monitoring reaction progress via TLC and using stoichiometric excess of reagents .
Q. How can researchers confirm the structural integrity of this compound derivatives using spectroscopic techniques?
- Methodological Answer : Structural confirmation relies on ¹H NMR , ¹³C NMR , and HRMS . For instance, N-(2-hydroxyphenyl)-4-phenylbutanamide (A40) exhibits characteristic NMR signals: δ 7.26 ppm (multiplet for phenyl protons) and δ 2.54 ppm (triplet for CH₂ adjacent to the carbonyl). MS (ESI) confirms molecular ions (e.g., [M+H]⁺ at m/z 427) . Purity is validated via HPLC (>95%) and melting point analysis. Cross-referencing with literature data (e.g., SciFinder, Reaxys) ensures consistency .
Q. What intermediates are critical in the synthesis of this compound-based compounds, and how are they stabilized?
- Methodological Answer : Key intermediates include 4-phenylbutanoic acid and its activated forms (e.g., acyl chlorides or mixed anhydrides). For example, N-((4-Methoxybenzoyl)oxy)-4-phenylbutanamide is synthesized by reacting N-Hydroxy-4-phenylbutanamide with p-methoxybenzoyl chloride. Stabilization involves low-temperature reactions (0°C) to prevent hydrolysis and rigorous drying of solvents (Na₂SO₄) .
Advanced Research Questions
Q. What computational and experimental strategies are used to elucidate the structure-activity relationship (SAR) of this compound derivatives in biological systems?
- Methodological Answer : SAR studies combine molecular docking (e.g., AutoDock Vina) and pharmacophore modeling to predict binding affinities to targets like CYP51 (relevant in anti-Chagas drug development) . Experimental validation includes enzyme inhibition assays (IC₅₀ determination) and cytotoxicity profiling against mammalian cell lines. For example, N-{(1R)-2-Hydroxy-1-[4-(2-methylpentyloxy)phenyl]ethyl}-4-phenylbutanamide (12c) showed improved efficacy due to hydrophobic interactions in the enzyme active site .
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound analogs?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability). Strategies include:
- Metabolite profiling using LC-MS to identify degradation products.
- Pharmacokinetic studies (e.g., Caco-2 permeability, microsomal stability assays) to assess bioavailability.
- Dose-response optimization in animal models (e.g., murine Chagas disease models) with rigorous controls for inter-individual variability .
Q. What advanced analytical methods are employed to assess the enantiomeric purity of chiral this compound derivatives?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers using hexane/isopropanol mobile phases. Circular dichroism (CD) spectroscopy further validates enantiomeric excess (>99%). For instance, (S)-N-(3-(1H-Indol-3-yl)-1-oxo-1-(pyridin-4-ylamino)propan-2-yl)-4-phenylbutanamide (3o) was confirmed via retention time alignment with synthetic standards .
Q. Data Analysis and Reproducibility
Q. How should researchers design meta-analyses to evaluate the therapeutic potential of this compound derivatives across disparate studies?
- Methodological Answer : Follow PRISMA guidelines for systematic reviews. Use the Q-profile method to estimate between-study variance and DerSimonian-Laird random-effects models to pool effect sizes. Tools like RevMan or R’s metafor package ensure statistical rigor. Include sensitivity analyses to address heterogeneity (e.g., subgrouping by assay type or compound class) .
Q. What statistical frameworks are recommended for dose-response modeling of this compound in preclinical toxicity studies?
- Methodological Answer : Fit data to Hill slope models (GraphPad Prism) to estimate LD₅₀/ED₅₀. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report 95% confidence intervals and p-values adjusted for multiple comparisons. For non-linear kinetics, employ mixed-effects models (e.g., NLME in R) .
Q. Experimental Design
Q. How can researchers minimize batch-to-batch variability in synthesizing this compound derivatives for high-throughput screening?
- Methodological Answer : Standardize reaction protocols using automated synthesizers (e.g., Chemspeed) and in-line FTIR for real-time monitoring. Implement quality control via LC-MS for each batch and store intermediates under inert atmospheres (N₂ or Ar) .
Q. What in silico tools are effective in prioritizing this compound analogs for synthesis based on predicted ADMET properties?
- Methodological Answer : Use SwissADME for bioavailability predictions and ProTox-II for toxicity profiling. Molecular dynamics simulations (e.g., GROMACS) assess target binding stability. Prioritize analogs with LogP <5, topological polar surface area (TPSA) 60-90 Ų, and no Pan-Assay Interference Compounds (PAINS) alerts .
Properties
IUPAC Name |
4-phenylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPWUMPXISBPIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294735 | |
Record name | 4-phenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199-98-0 | |
Record name | 1199-98-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97770 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-phenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-PHENYLBUTYRAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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